1-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
CAS No.: 1220030-94-3
Cat. No.: VC3402581
Molecular Formula: C14H13BrN2
Molecular Weight: 289.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1220030-94-3 |
---|---|
Molecular Formula | C14H13BrN2 |
Molecular Weight | 289.17 g/mol |
IUPAC Name | 1-(5-bromopyridin-2-yl)-3,4-dihydro-2H-quinoline |
Standard InChI | InChI=1S/C14H13BrN2/c15-12-7-8-14(16-10-12)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9H2 |
Standard InChI Key | RGXPFMDACLYSEN-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)Br |
Canonical SMILES | C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)Br |
Introduction
Structural Features and Chemical Classification
1-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroquinoline belongs to the family of brominated nitrogen-containing heterocycles. Its structure consists of two primary components: a 5-bromopyridine moiety connected at the 2-position to the nitrogen atom of a 1,2,3,4-tetrahydroquinoline system. This structural arrangement creates a molecule with multiple functional sites that can participate in various chemical interactions and transformations.
Historical Context and Relevance in Medicinal Chemistry
Tetrahydroquinoline derivatives have garnered substantial interest in pharmaceutical research for several decades. As noted in recent crystallographic studies, "a large number of derivatives of known tetrahydroquinolines are promising candidates for testing against various types of biological activity. This class of N-heterocyclic compounds has attracted attention of biochemists for the past 50 years" . The addition of a brominated pyridine substituent to the tetrahydroquinoline scaffold potentially enhances its pharmacological profile.
The strategic incorporation of bromine atoms into heterocyclic compounds represents a well-established approach in medicinal chemistry for modifying lipophilicity, binding affinity, and metabolic stability. Similarly, the presence of the tetrahydroquinoline motif contributes to potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.
Physical and Chemical Properties
The compound is expected to exhibit moderate lipophilicity due to the presence of both the bromine atom and the partially saturated quinoline system, making it predominantly soluble in organic solvents such as tetrahydrofuran, acetonitrile, and dimethyl sulfoxide.
Structural Conformation and Spectroscopic Characteristics
Synthetic Methodologies
Proposed Synthetic Routes
The synthesis of 1-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroquinoline could potentially be achieved through several strategic approaches, drawing from established methods for preparing similar brominated heterocycles and tetrahydroquinoline derivatives.
One promising synthetic pathway involves the application of the Povarov reaction, which has been successfully employed in the preparation of structurally related tetrahydroquinolines. As documented in recent research, this approach utilizes "the reaction of (E)-N-(4-bromophenyl)-1-(4-fluorophenyl)methanimine with 1-vinylpyrrolidin-2-one in the presence of the most commonly used Lewis acid, diethyl ether of boron trifluoride" . The Povarov methodology is particularly valuable due to "the mild conditions and efficiency of the cycloaddition of aromatic imines with electronically enriched alkenes" .
For the synthesis of 1-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroquinoline specifically, the reaction would likely involve:
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Preparation of an appropriate imine intermediate from a bromopyridine-containing aldehyde
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Cycloaddition with a suitable dienophile under Lewis acid catalysis
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Subsequent functionalization to establish the required substitution pattern
Reaction Conditions and Optimization Parameters
Based on the synthetic approaches described for analogous compounds, several key reaction parameters would need to be controlled and optimized for the successful preparation of 1-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroquinoline:
Table 2: Critical Reaction Parameters for the Synthesis of 1-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
The synthesis might also benefit from approaches documented for other brominated pyridines, such as the method described for 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, which involves a multi-step process including specific steps for introducing the bromine substituent .
Spectroscopic Analysis and Structural Characterization
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